molecular formula C12H14O3 B14110512 5-(4-Methoxyphenyl)-5-methyloxolan-2-one CAS No. 113194-59-5

5-(4-Methoxyphenyl)-5-methyloxolan-2-one

Cat. No.: B14110512
CAS No.: 113194-59-5
M. Wt: 206.24 g/mol
InChI Key: QOJMQJHAHFTOGD-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-5-methyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom and a methoxyphenyl group attached to the ring

Properties

CAS No.

113194-59-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

5-(4-methoxyphenyl)-5-methyloxolan-2-one

InChI

InChI=1S/C12H14O3/c1-12(8-7-11(13)15-12)9-3-5-10(14-2)6-4-9/h3-6H,7-8H2,1-2H3

InChI Key

QOJMQJHAHFTOGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)O1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-5-methyloxolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzaldehyde with methylmagnesium bromide to form the corresponding alcohol, which is then cyclized using an acid catalyst to yield the oxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-5-methyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated structure.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(4-Methoxyphenyl)-5-methyloxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

5-(4-Methoxyphenyl)-5-methyloxolan-2-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

5-(4-Methoxyphenyl)-5-methyloxolan-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a methyloxolan ring and a para-methoxyphenyl substituent, which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that the compound may act as an enzyme inhibitor, potentially modulating pathways involved in various physiological processes. Its interaction with GABA transporters has been particularly noted, suggesting implications in neurological applications .

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes, which could lead to therapeutic benefits in conditions such as neuropathic pain. For instance, studies have shown that related compounds exhibit significant inhibitory effects on GABA transporters, which are critical in regulating neurotransmitter levels in the brain .

Case Studies

  • GABA Transporter Inhibition
    • A study evaluated the inhibitory effects of various derivatives on GABA transporters. It was found that compounds similar to this compound demonstrated notable antinociceptive properties in rodent models of neuropathic pain, indicating a potential therapeutic application for pain management .
  • Antitumor Activity
    • Another investigation focused on the compound's potential as an antitumor agent. The results suggested that it could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, although further studies are necessary to elucidate the exact pathways involved .

Table 1: Summary of Biological Activities

Activity Findings
Enzyme InhibitionInhibits GABA transporters; potential for treating neuropathic pain .
Antitumor EffectsInduces apoptosis and inhibits cell proliferation in cancer cells .
Neurological ApplicationsMay modulate neurotransmitter levels; implications for treating anxiety and depression .

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